Methyl 3-bromobut-2-enoate
Description
Contextual Significance of Halogenated Alpha,Beta-Unsaturated Esters in Synthetic Chemistry
Halogenated α,β-unsaturated esters, the class of compounds to which Methyl 3-bromobut-2-enoate belongs, are highly significant in organic synthesis. scispace.comlookchem.com They act as versatile intermediates for creating a wide variety of organic molecules. epa.gov Their utility stems from the presence of two key functional groups: the carbon-carbon double bond conjugated with an ester, and a carbon-halogen bond.
The α,β-unsaturated ester moiety is a well-known Michael acceptor, allowing for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position through conjugate addition reactions. nih.govfiveable.mewikipedia.org This functionality is fundamental for building larger carbon skeletons. Furthermore, these esters can be elaborated into other useful compounds; for instance, they are precursors for synthesizing α,β-unsaturated carboxylic acids. scispace.com
The vinyl halide component, particularly a vinyl bromide, serves as a crucial handle for transition metal-catalyzed cross-coupling reactions. mrcolechemistry.co.uk These reactions, such as the Suzuki, Heck, and Stille couplings, are cornerstones of modern synthesis, enabling the formation of C-C bonds between sp²-hybridized carbons. science-revision.co.uk Vinyl halides are key starting materials in a variety of these metal-catalyzed processes. beilstein-journals.org The reactivity of the halogen (iodide > bromide > chloride) is a critical factor in these transformations. beilstein-journals.org This dual reactivity makes halogenated α,β-unsaturated esters powerful tools for constructing complex molecules, including pharmaceuticals and natural products. scispace.comepa.gov
Structural Classification and Stereochemical Considerations for Vinyl Bromides
This compound is classified as a vinyl bromide, meaning a bromine atom is directly attached to a carbon atom of a carbon-carbon double bond. mrcolechemistry.co.uk The carbon atoms of the double bond are sp² hybridized, resulting in a trigonal planar geometry. This structural feature significantly influences the molecule's reactivity.
A key stereochemical feature of substituted vinyl bromides like this compound is the potential for E/Z isomerism. The "E" (entgegen) and "Z" (zusammen) descriptors denote the relative orientation of substituents on the double bond. The synthesis of vinyl bromides can often be controlled to produce a specific stereoisomer with high selectivity. ijrpc.comkharagpurcollege.ac.infishersci.esorganic-chemistry.org For example, specific reaction conditions can favor the formation of either the E or Z isomer. kharagpurcollege.ac.in This stereocontrol is vital because the geometry of the double bond is often retained in subsequent reactions, such as cross-coupling, allowing for the synthesis of stereodefined tri- and tetrasubstituted olefins. ijrpc.com
Unlike their saturated alkyl halide counterparts, vinyl halides are generally unreactive in classical bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1) reactions. nih.govmrcolechemistry.co.uk The SN2 pathway is hindered because the incoming nucleophile is blocked by the electron density of the π-bond and the planar arrangement of atoms. mrcolechemistry.co.ukresearchgate.net The SN1 pathway is energetically unfavorable because it would require the formation of a highly unstable vinyl carbocation. mrcolechemistry.co.uk
Overview of General Reactivity Patterns of Bromo-Substituted Butenoates
The reactivity of bromo-substituted butenoates like this compound is dictated by the interplay between the vinyl bromide and the α,β-unsaturated ester functionalities. This allows for a range of synthetic transformations.
Cross-Coupling Reactions: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a prominent example. savemyexams.comdspmuranchi.ac.in Bromo-substituted butenoates can react with aryl or vinyl boronic acids to form new carbon-carbon bonds with high efficiency and under mild conditions. savemyexams.comorganic-chemistry.org This method is valuable for synthesizing variously substituted butenoates, which can be cores for complex molecules like HIV-1 protease inhibitors. organic-chemistry.org Nickel-catalyzed cross-coupling reactions have also been developed for vinyl bromides, providing an alternative to palladium-based systems. fiveable.me
Nucleophilic Substitution and Addition: As discussed, direct nucleophilic substitution of the bromine via SN1 or SN2 mechanisms is difficult. mrcolechemistry.co.uk However, substitution can sometimes be achieved under specific conditions or through alternative mechanistic pathways. nih.govsavemyexams.com More commonly, the α,β-unsaturated ester system is susceptible to nucleophilic attack. It readily undergoes conjugate addition (Michael reaction) where nucleophiles add to the β-carbon. nih.govfiveable.mewikipedia.org This reaction is a powerful method for C-C bond formation and works with a variety of nucleophiles. nih.gov
Cycloaddition Reactions: The electron-deficient double bond of the α,β-unsaturated ester can participate as a dipolarophile or dienophile in cycloaddition reactions. wikipedia.org In 1,3-dipolar cycloadditions, it can react with 1,3-dipoles like azides or nitrones to form five-membered heterocyclic rings. wikipedia.orgkharagpurcollege.ac.in These reactions are a cornerstone of "click chemistry" and are highly valuable for creating complex ring systems found in many biologically active compounds. kharagpurcollege.ac.in The double bond can also participate in [4+2] cycloadditions (Diels-Alder reactions), reacting with a conjugated diene to form a six-membered ring, although the electron-withdrawing nature of the ester group makes it a better dienophile. researchgate.net
Table 2: Summary of Reactivity Patterns for Bromo-Substituted Butenoates
| Reaction Type | Reactive Site | Description | Typical Products |
|---|---|---|---|
| Cross-Coupling (e.g., Suzuki) | C-Br Bond | Palladium- or nickel-catalyzed reaction with organometallic reagents (e.g., boronic acids) to form new C-C bonds. savemyexams.comorganic-chemistry.org | Aryl- or vinyl-substituted butenoates. |
| Michael Addition | β-Carbon of Ester | Conjugate addition of a nucleophile to the electron-deficient double bond. nih.govwikipedia.org | 1,5-Dicarbonyl compounds or related structures. |
| 1,3-Dipolar Cycloaddition | C=C Double Bond | Reaction with a 1,3-dipole (e.g., azide, nitrone) to form a five-membered heterocyclic ring. wikipedia.org | Triazoles, isoxazolines, etc. |
| Diels-Alder Reaction | C=C Double Bond | [4+2] Cycloaddition with a conjugated diene to form a six-membered ring. researchgate.net | Substituted cyclohexene (B86901) derivatives. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
55651-37-1 |
|---|---|
Molecular Formula |
C5H7BrO2 |
Molecular Weight |
179.01 g/mol |
IUPAC Name |
methyl 3-bromobut-2-enoate |
InChI |
InChI=1S/C5H7BrO2/c1-4(6)3-5(7)8-2/h3H,1-2H3 |
InChI Key |
JPLHFWSHCZVVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)Br |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Bromobut 2 Enoate and Analogous Building Blocks
Direct Synthetic Routes to Methyl 3-bromobut-2-enoate
The most straightforward methods for preparing this compound involve the direct esterification of its corresponding carboxylic acid precursor, 3-bromobut-2-enoic acid. Control over the stereochemistry of the final product is often established at the stage of the acid precursor.
Esterification Approaches from 3-Bromobut-2-enoic Acid
The conversion of 3-bromobut-2-enoic acid to this compound is typically achieved through standard esterification protocols. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This equilibrium-driven reaction is often facilitated by removing water as it is formed to drive the reaction to completion.
Alternative methods that avoid the use of strong acids and high temperatures can also be employed, particularly when dealing with sensitive substrates. For instance, the reaction of the carboxylate salt of 3-bromobut-2-enoic acid with an alkylating agent like methyl iodide can yield the desired ester. Additionally, coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), can activate the carboxylic acid for reaction with methanol under mild conditions.
Bromination Strategies for Unsaturated Ester Scaffolds
An alternative approach to synthesizing bromo-substituted unsaturated esters involves the direct bromination of a pre-existing ester scaffold. These methods rely on the careful control of regioselectivity to install the bromine atom at the desired position.
Regioselective Functionalization Techniques (e.g., allylic bromination leading to specific isomers)
Allylic bromination is a powerful method for introducing a bromine atom at the carbon adjacent to a double bond. masterorganicchemistry.com This radical substitution reaction is highly regioselective for the allylic position due to the resonance stabilization of the resulting allylic radical intermediate. chemistrysteps.com For a substrate like Methyl crotonate (Methyl but-2-enoate), allylic bromination would theoretically yield Methyl 4-bromobut-2-enoate. The reaction is typically initiated by light or a radical initiator. masterorganicchemistry.com
However, a competing reaction is the electrophilic addition of bromine across the double bond, which would yield a dibromo-adduct. masterorganicchemistry.com To favor allylic substitution over addition, it is crucial to maintain a low concentration of molecular bromine (Br₂) throughout the reaction. chemistrysteps.commasterorganicchemistry.com
Utility of N-Bromosuccinimide (NBS) and Related Reagents
N-Bromosuccinimide (NBS) is the most widely used reagent for allylic bromination precisely because it serves as a source of a low, constant concentration of Br₂. masterorganicchemistry.comscienceinfo.comyoutube.com The reaction, known as the Wohl-Ziegler reaction, is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), often with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical initiation. scienceinfo.com
The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts an allylic hydrogen from the substrate to form a resonance-stabilized allylic radical and HBr. chemistrysteps.com This newly formed HBr reacts with NBS to produce a molecule of Br₂. chemistrysteps.com The Br₂ then reacts with the allylic radical to form the allylic bromide product and another bromine radical, thus propagating the radical chain reaction. chemistrysteps.com By generating Br₂ in situ and keeping its concentration low, the competing ionic addition reaction across the double bond is minimized. chemistrysteps.commasterorganicchemistry.com
For example, the synthesis of ethyl 4-bromo-3-methylbut-2-enoate has been achieved by reacting ethyl 3,3-dimethylacrylate with NBS and a catalytic amount of AIBN in carbon tetrachloride under reflux. researchgate.net This demonstrates the utility of NBS in achieving regioselective bromination on an unsaturated ester scaffold.
Table 2: Common Reagents and Conditions for Bromination
| Reaction Type | Substrate Example | Reagent(s) | Key Conditions | Product Type |
| Allylic Bromination | Unsaturated Ester | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Non-polar solvent (e.g., CCl₄), heat or light scienceinfo.com | Allylic Bromide |
| Electrophilic Addition | Unsaturated Ester | Bromine (Br₂) | Polar or non-polar solvent | Vicinal Dibromide |
| α-Bromination | Carbonyl Compound | N-Bromosuccinimide (NBS) | Acid or base catalysis wikipedia.org | α-Bromo Carbonyl |
Derivatization from Precursors bearing a C3-Bromo-But-2-enoate Moiety
Once synthesized, this compound and its analogs can be used as versatile intermediates for constructing more complex molecules. The vinyl bromide moiety is particularly useful for carbon-carbon bond-forming reactions, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, or Sonogashira couplings). In these reactions, the bromine atom can be substituted with a variety of organic groups, allowing for the elaboration of the carbon skeleton.
Furthermore, the conjugated system of the α,β-unsaturated ester is susceptible to nucleophilic attack. Michael addition (1,4-conjugate addition) reactions can introduce substituents at the C2 position. The ester group itself can be hydrolyzed to the corresponding carboxylic acid, reduced to an allylic alcohol, or reacted with organometallic reagents to form ketones or tertiary alcohols. This array of possible transformations makes compounds with a C3-bromo-but-2-enoate moiety powerful synthons in organic chemistry.
Reactivity Profiles and Mechanistic Pathways of Methyl 3 Bromobut 2 Enoate
Nucleophilic and Electrophilic Reactivity of the Conjugated System
The chemical behavior of Methyl 3-bromobut-2-enoate is dictated by the interplay of its alpha,beta-unsaturated ester and vinylic bromide functionalities. This conjugated system presents multiple reactive sites for both nucleophiles and electrophiles, leading to a diverse range of possible transformations.
Alpha,beta-unsaturated carbonyl compounds, such as this compound, are susceptible to nucleophilic attack at the β-carbon. wikipedia.org This reactivity, known as conjugate addition or Michael addition, is a consequence of the electron-withdrawing nature of the carbonyl group, which polarizes the carbon-carbon double bond and imparts a partial positive charge on the β-carbon. masterorganicchemistry.com
The general mechanism for the Michael addition involves three principal steps:
Formation of a nucleophile (often an enolate).
Conjugate addition of the nucleophile to the β-carbon of the alpha,beta-unsaturated system. masterorganicchemistry.com
Protonation of the resulting enolate intermediate. masterorganicchemistry.com
A variety of nucleophiles can participate in conjugate addition reactions with alpha,beta-unsaturated esters. These include "soft" nucleophiles like enolates, amines, thiolates, and Gilman reagents (dialkylcuprates). masterorganicchemistry.com In contrast, "hard" nucleophiles such as Grignard reagents and organolithium reagents typically favor direct attack at the carbonyl carbon (1,2-addition). masterorganicchemistry.com
The efficiency of the Michael addition is influenced by the nature of the nucleophile. Doubly stabilized enolates, for instance from malonic esters or acetoacetic esters, are particularly effective Michael donors. chemistrysteps.com The reaction is a powerful tool for the formation of carbon-carbon bonds in a mild and atom-economical manner. wikipedia.org
The presence of a bromine atom attached to one of the sp²-hybridized carbons of the double bond allows for nucleophilic substitution reactions. However, vinylic halides are generally less reactive towards nucleophilic substitution than their saturated alkyl halide counterparts. This reduced reactivity is attributed to the increased s-character of the C-Br bond, which makes it stronger and shorter, and the potential for delocalization of the lone pairs of the halogen with the π-system of the double bond.
Despite this, nucleophilic substitution at the vinylic position can be achieved under specific conditions, often requiring stronger nucleophiles or catalysts. These reactions can proceed through various mechanisms, including addition-elimination or elimination-addition pathways, depending on the substrate, nucleophile, and reaction conditions.
This compound can also undergo elimination reactions, particularly in the presence of a strong base. The most common mechanism for such reactions in bromo-alkenes is the E2 (bimolecular elimination) mechanism. This concerted process involves the simultaneous removal of a proton by the base and the departure of the bromide leaving group, resulting in the formation of a new π-bond.
The regioselectivity and stereoselectivity of the elimination are dependent on the specific geometry of the starting material and the nature of the base used. For an E2 reaction to occur, an anti-periplanar arrangement of the proton to be removed and the leaving group is generally preferred.
Organometallic Transformations and Catalytic Cross-Coupling Reactions
The vinylic bromide moiety in this compound makes it a suitable substrate for a variety of organometallic transformations, most notably palladium- and nickel-catalyzed cross-coupling reactions. These reactions are powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. While specific studies on this compound in Suzuki-Miyaura reactions are not extensively detailed in the provided context, the reactivity of analogous 4-bromo-butenoates provides valuable insight.
In a typical Suzuki-Miyaura reaction, the catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the vinylic bromide.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is released, regenerating the Pd(0) catalyst.
This methodology allows for the formation of a new carbon-carbon bond between the vinylic carbon of the butenoate and the organic group from the boronic acid, offering a route to a wide range of functionalized unsaturated esters.
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative and complement to palladium-based systems. Nickel catalysts can often promote transformations that are challenging for palladium, sometimes with different selectivity and at a lower cost.
Analogous to palladium catalysis, nickel-catalyzed functionalizations of vinylic bromides like those found in 4-bromo-butenoates can be used for various bond-forming reactions. One notable example is the C-Br/C-H bis-phenylation, which involves the coupling of the vinylic bromide with an aromatic C-H bond. These reactions typically proceed through a catalytic cycle involving oxidative addition of the nickel catalyst to the C-Br bond, followed by coordination of the C-H bond and subsequent C-C bond formation.
This type of transformation is particularly attractive from a green chemistry perspective as it avoids the need for pre-functionalized organometallic reagents, instead utilizing readily available C-H bonds.
Formation and Reactivity of Organometallic Reagents (e.g., lithium and magnesium derivatives)
The generation of organometallic reagents from vinyl halides like this compound is a cornerstone of carbon-carbon bond formation in organic synthesis. The two most prominent examples are organolithium and organomagnesium (Grignard) reagents.
Formation:
The formation of these reagents typically involves the reaction of the vinyl bromide with the corresponding metal in an ethereal solvent.
Organolithium Reagents: The reaction of this compound with two equivalents of lithium metal (typically in the form of lithium wire or powder) in a solvent such as diethyl ether or tetrahydrofuran (THF) would lead to the formation of the corresponding vinyllithium reagent. This is a lithium-halogen exchange reaction.
Grignard Reagents (Organomagnesium): Similarly, the reaction with magnesium turnings in anhydrous ether or THF results in the formation of the vinyl Grignard reagent. The magnesium inserts itself into the carbon-bromine bond.
It is crucial to carry out these reactions under strictly anhydrous and inert conditions (e.g., under an argon or nitrogen atmosphere) as organometallic reagents are highly reactive towards water and oxygen.
Reactivity:
Once formed, these organometallic derivatives of this compound exhibit characteristic nucleophilic and basic properties. The carbon atom bonded to the metal becomes highly nucleophilic due to the polar nature of the carbon-metal bond.
Their reactivity is largely dictated by the nature of the electrophile they encounter:
Reactions with Carbonyl Compounds: Both the lithium and magnesium derivatives are expected to react readily with aldehydes and ketones in a 1,2-addition fashion, attacking the electrophilic carbonyl carbon to form new carbon-carbon bonds. Subsequent acidic workup would yield the corresponding tertiary alcohols. With esters, Grignard reagents typically add twice to yield tertiary alcohols, while organolithiums can sometimes be controlled to give ketones.
Conjugate Addition (1,4-Addition): While Grignard and organolithium reagents generally favor 1,2-addition to α,β-unsaturated carbonyl compounds, the formation of organocuprates (Gilman reagents) from the organolithium precursor can switch the reactivity towards 1,4-conjugate addition. This involves the reaction of the vinyllithium reagent with a copper(I) salt (e.g., CuI). The resulting lithium di(alkenyl)cuprate is a softer nucleophile and preferentially attacks the β-carbon of α,β-unsaturated systems.
The table below summarizes the expected reactivity of these organometallic reagents.
| Organometallic Reagent | Formation | Typical Reactivity with α,β-Unsaturated Ketones |
| Vinyllithium | Reaction with Lithium Metal | Primarily 1,2-addition to the carbonyl group |
| Vinyl Grignard | Reaction with Magnesium Metal | Primarily 1,2-addition to the carbonyl group |
| Lithium Di(alkenyl)cuprate | Reaction of Vinyllithium with Cu(I) salt | Primarily 1,4-conjugate addition |
Radical Reaction Pathways and Associated Mechanistic Insights
In addition to its ionic reactivity, the carbon-bromine bond in this compound allows it to participate in radical reactions. These reactions are typically initiated by radical initiators (e.g., azobisisobutyronitrile - AIBN) or by photolysis.
A key reaction pathway involving radicals is radical addition to the double bond. For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to an anti-Markovnikov product. In the context of this compound, the focus is often on the reactions of the vinyl bromide itself.
Atom Transfer Radical Polymerization (ATRP):
This compound can potentially act as an initiator in Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The mechanism involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst (commonly copper-based). The carbon-bromine bond in this compound could be homolytically cleaved by the catalyst to generate a carbon-centered radical that initiates polymerization of a suitable monomer, such as styrene or methyl methacrylate.
The general mechanism for ATRP initiation is as follows:
Activation: The initiator (R-X, in this case, this compound) reacts with the activator (e.g., Cu(I) complex) to form a radical (R•) and the deactivator (e.g., Cu(II)X complex).
Propagation: The radical (R•) adds to a monomer molecule to start the polymer chain growth.
Deactivation: The growing polymer radical reacts with the deactivator to reform a dormant species and the activator.
This reversible activation-deactivation process maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth.
Mechanistic Insights:
The regioselectivity of radical additions to the double bond of this compound would be governed by the stability of the resulting radical intermediate. Addition of a radical species to the β-carbon would generate a radical at the α-position, which is stabilized by the adjacent ester group through resonance.
The stereochemistry of radical reactions at the double bond can be complex. Radical intermediates are typically planar or rapidly inverting, which can lead to a mixture of E/Z isomers in the product, depending on the specific reaction conditions and the nature of the radical species involved.
The following table outlines key aspects of the radical reactivity of this compound.
| Radical Reaction Type | Key Features | Mechanistic Aspect |
| Radical Addition | Addition of radical species across the C=C double bond. | Formation of the most stable radical intermediate (α to the ester group). |
| Atom Transfer Radical Polymerization (ATRP) | Potential use as an initiator for controlled polymerization. | Reversible activation/deactivation of the C-Br bond by a transition metal catalyst. |
Advanced Synthetic Applications and Methodological Contributions of Methyl 3 Bromobut 2 Enoate
Strategic Building Block in Complex Molecule Construction
Methyl 3-bromobut-2-enoate serves as a versatile and strategic building block in the synthesis of complex molecular architectures. Its bifunctional nature, possessing both an electrophilic carbon-carbon double bond and a carbon-bromine bond, allows for a diverse range of chemical transformations. This dual reactivity is exploited by synthetic chemists to construct both heterocyclic and carbocyclic ring systems, which are foundational cores of many biologically active molecules and advanced materials.
Assembly of Heterocyclic Systems (e.g., azirines from related vinyl azides)
Vinyl azides are recognized as valuable precursors for the synthesis of nitrogen-containing heterocycles. nih.govsemanticscholar.org One of the key transformations of vinyl azides is their conversion into 2H-azirines, highly strained three-membered rings that are themselves useful synthetic intermediates. semanticscholar.org This conversion can be accomplished through thermolysis or photolysis, proceeding through a vinyl nitrene intermediate which then cyclizes. nih.gov
While not a direct transformation of this compound, related vinyl azides are central to this methodology. The synthesis of 2H-azirines from vinyl azides is a well-established method. beilstein-journals.orgorganic-chemistry.org For instance, various substituted enamine derivatives can be converted into their corresponding 2H-azirines using reagents like phenyliodine(III) diacetate (PIDA). organic-chemistry.org A general pathway involves the decomposition of a vinyl azide, which can be generated from a corresponding vinyl halide, to form a vinyl nitrene that subsequently cyclizes to the 2H-azirine. nih.gov This strategy highlights the potential of vinyl halides, such as this compound, to serve as precursors for vinyl azides, which in turn can be used to construct strained heterocyclic systems like azirines. nih.govresearchgate.net
Table 1: Synthetic Pathways to 2H-Azirines
| Precursor | Method | Intermediate | Product |
|---|---|---|---|
| Vinyl Azide | Thermolysis/Photolysis | Vinyl Nitrene | 2H-Azirine |
| α-Diazo Oxime Ether | Rhodium Catalysis | α-Oximino Ketene | 2H-Azirine |
Role in Carbocyclic Ring Formation (e.g., cyclopropanation reactions)
The electron-deficient double bond in α,β-unsaturated esters like this compound is susceptible to nucleophilic attack and cycloaddition reactions, making it a suitable substrate for the formation of carbocyclic rings. Cyclopropanation, the formation of a three-membered carbocyclic ring, is a fundamental transformation in organic synthesis.
The enoate functionality is known to undergo cyclopropanation. For example, the reaction of a related enoate, methyl (2E)-3-[(1R,6S)-7,7-dimethyl-2-oxo-3-oxabicyclo[4.1.0]hept-4-en-4-yl]prop-2-enoate, with diazomethane in the presence of a palladium catalyst, Pd(acac)₂, resulted in the cyclopropanation of the exocyclic double bond. researchgate.net This demonstrates the reactivity of the activated double bond in such systems towards carbene precursors to form cyclopropane rings. This reactivity profile suggests that this compound could similarly participate in cyclopropanation reactions, providing a route to highly functionalized cyclopropyl esters, which are valuable synthetic intermediates.
Precursor in Target-Oriented Synthesis
The structural features of this compound make it an important precursor in the multi-step synthesis of complex, high-value molecules, including natural products and their analogues, as well as advanced synthetic intermediates that enable further molecular construction.
Construction of Natural Product Scaffolds (e.g., streptogramin fragments using related butenal)
Streptogramins are a class of antibiotics that function by inhibiting protein synthesis in bacteria. nih.gov They are composed of two distinct structural groups, A and B, which act synergistically. nih.govresearchgate.net The chemical synthesis of these complex molecules often relies on a modular or convergent approach, where different fragments of the molecule are synthesized separately before being joined together. escholarship.orgnih.govwindows.net
In a modular synthesis of group A streptogramin antibiotics, a closely related compound, (E)-3-bromobut-2-enal, serves as a critical building block. escholarship.org This butenal fragment is used in a Crimmins aldol (B89426) coupling reaction with a chiral acetyl thiazolidinethione. This key carbon-carbon bond-forming step constructs a significant portion of the "right half" of the streptogramin scaffold with high diastereoselectivity. escholarship.org The resulting hydroxyl group is then protected, and further elaboration ultimately yields a major fragment of the natural product. escholarship.org This example underscores the utility of functionalized four-carbon building blocks, analogous to this compound, in the efficient and stereocontrolled synthesis of complex natural product frameworks.
Synthesis of Advanced Synthetic Intermediates
This compound and its isomers are valuable reagents for creating advanced synthetic intermediates. For instance, the related compound, methyl 3-(bromomethyl)but-3-enoate, reacts smoothly with various aldehydes (such as prenal and β-ionylideneacetaldehyde) in the presence of zinc. researchgate.net This Barbier-type reaction forms δ-hydroxy-β-methylidenecarboxylic acid esters, which are versatile intermediates for further transformations, including the synthesis of lactones. researchgate.net This allylation reaction has been successfully applied to the synthesis of isotretinoin. researchgate.net
Furthermore, the isomeric compound ethyl 4-bromo-3-methylbut-2-enoate is synthesized from ethyl 3,3-dimethylacrylate and serves as an important intermediate. researchgate.net Such bromo-enoate structures are key building blocks in the synthesis of retinoids and other complex molecules, demonstrating their role as precursors to advanced intermediates in target-oriented synthesis. researchgate.net
Contribution to Carbon-Carbon Bond Forming Methodologies
The development of new and efficient carbon-carbon bond-forming reactions is a central goal of organic synthesis. Reagents like this compound and its isomers contribute significantly to this field by providing versatile platforms for such transformations.
A notable example is the zinc-mediated Barbier allylation reaction involving methyl 3-(bromomethyl)but-3-enoate. researchgate.net In this methodology, the reagent reacts with aldehydes and ketones to form new carbon-carbon bonds, yielding functionalized δ-hydroxy-β-methylidenecarboxylic acid esters. researchgate.net This transformation is significant as it creates complex structures from simpler starting materials in a single step. The reaction has been optimized for various substrates and has been used to modify benzo[f]coumarin derivatives, demonstrating its utility in generating molecular diversity for potential biological applications. researchgate.net Such reactions highlight the contribution of functionalized bromo-butenoates to the synthetic chemist's toolkit for constructing intricate carbon skeletons. dtu.dknih.govresearchgate.net
Table 2: Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 35588-68-2 (Z-isomer) | C₅H₇BrO₂ |
| (E)-3-bromobut-2-enal | Not available | C₄H₅BrO |
| 2H-Azirine | 157-23-3 | C₂H₃N |
| Vinyl Azide | 764-06-7 | C₂H₃N₃ |
| Phenyliodine(III) diacetate (PIDA) | 3240-34-4 | C₁₀H₁₁IO₄ |
| Diazomethane | 334-88-3 | CH₂N₂ |
| Palladium(II) acetylacetonate (Pd(acac)₂) | 14024-61-4 | C₁₀H₁₄O₄Pd |
| Isotretinoin | 4759-48-2 | C₂₀H₂₈O₂ |
| Methyl 3-(bromomethyl)but-3-enoate | 88449-34-7 | C₆H₉BrO₂ |
| Ethyl 4-bromo-3-methylbut-2-enoate | 6065-27-6 | C₇H₁₁BrO₂ |
| Ethyl 3,3-dimethylacrylate | 617-01-6 | C₇H₁₂O₂ |
| Prenal | 504-55-2 | C₅H₈O |
Stereoselective Allylation and Conjugate Additions
The electron-withdrawing nature of the ester group in this compound renders the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is central to its utility in conjugate addition reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Stereoselective Allylation:
While direct stereoselective allylation at the β-position of this compound has not been extensively documented, the vinyl bromide functionality opens avenues for such transformations through cross-coupling reactions. Nickel-catalyzed cross-electrophile coupling, for instance, has been successfully employed for the allylation of various substituted vinyl bromides with allylic acetates. This methodology demonstrates broad functional group tolerance and has the potential for enantiomeric control, suggesting its applicability to this compound for the synthesis of chiral 1,4-dienes.
Conjugate Additions:
Conjugate or 1,4-addition represents a key reaction pathway for α,β-unsaturated carbonyl compounds. In the case of this compound, the β-carbon is an electrophilic site that can react with a variety of soft nucleophiles. The general mechanism involves the addition of a nucleophile to the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated.
The stereochemical outcome of conjugate additions is a critical aspect, and achieving high levels of stereoselectivity is a significant goal in organic synthesis. For α,β-unsaturated systems, the facial selectivity of the nucleophilic attack can often be controlled by the use of chiral catalysts or auxiliaries. While specific studies on stereoselective conjugate additions to this compound are limited, the principles of asymmetric catalysis are well-established for similar substrates.
Below is a table summarizing potential nucleophiles and the expected products from their conjugate addition to this compound, based on the general reactivity of α,β-unsaturated esters.
| Nucleophile | Product Type | Potential for Stereoselectivity |
| Organocuprates (Gilman reagents) | β-Alkylated ester | High, with chiral ligands |
| Enolates (from ketones, esters) | 1,5-Dicarbonyl compound | High, with chiral phase-transfer catalysts or chiral bases |
| Thiols | β-Thioether ester | High, with chiral organocatalysts |
| Amines | β-Amino ester | High, with chiral Lewis acid or Brønsted acid catalysts |
This table represents predicted reactivity based on established chemical principles for α,β-unsaturated esters.
Multicomponent Reactions and Cascade Processes
The dual functionality of this compound makes it an intriguing candidate for multicomponent reactions (MCRs) and cascade (or domino) processes. These strategies are highly valued in organic synthesis for their efficiency in rapidly building molecular complexity from simple starting materials in a single operation.
Multicomponent Reactions:
MCRs involve the combination of three or more reactants in a one-pot reaction to form a product that incorporates portions of all the starting materials. The vinyl bromide and the α,β-unsaturated ester moieties of this compound can potentially participate in a variety of MCRs. For instance, the vinyl bromide could undergo a palladium-catalyzed coupling reaction as part of a multicomponent sequence. A hypothetical MCR could involve the initial conjugate addition of a nucleophile, followed by an in-situ cross-coupling reaction at the vinyl bromide position.
An illustrative, though not directly reported for this specific substrate, example is the palladium-catalyzed three-component reaction of a vinyl halide, an amine, and an alkyne (a variation of the Sonogashira coupling), which could be envisioned with this compound.
Cascade Processes:
Cascade reactions, also known as domino or tandem reactions, are a series of intramolecular or intermolecular transformations that occur sequentially without the need for isolating intermediates. The reactivity of this compound is well-suited for initiating such sequences.
A potential cascade reaction could be initiated by a Michael addition to the β-position. The resulting enolate intermediate could then participate in an intramolecular cyclization or another intermolecular reaction. For example, if the initial nucleophile contains a suitably positioned functional group, the enolate could undergo an intramolecular substitution or addition, leading to the formation of a cyclic product.
The following table outlines a hypothetical cascade process initiated by the conjugate addition of a bifunctional nucleophile to this compound.
| Step | Reaction Type | Intermediate/Product |
| 1 | Michael Addition | Enolate intermediate |
| 2 | Intramolecular Cyclization | Cyclic ester |
| 3 | Tautomerization/Protonation | Final heterocyclic product |
This table illustrates a conceptual cascade pathway and does not represent experimentally verified results for this compound.
The exploration of this compound in such advanced synthetic methodologies remains a promising area for future research, with the potential to unlock novel and efficient pathways to complex molecular targets.
Stereoselective Aspects in the Chemistry of Methyl 3 Bromobut 2 Enoate
Diastereoselective Control in Functionalization Reactions
The geometry of the double bond in methyl 3-bromobut-2-enoate, whether it is the (E)- or (Z)-isomer, can significantly influence the stereochemistry of the products formed in subsequent reactions. However, the initial stereochemistry of the substrate does not always directly translate to the stereochemistry of the product, as isomerization can occur under certain reaction conditions.
In studies involving the closely related compound, methyl 4-bromo-3-methylbut-2-enoate, it has been observed that both the (Z)- and (E)-isomers can lead to the formation of the same major product in Reformatsky reactions. For instance, the reaction of both isomers with β-cyclocitral in the presence of zinc predominantly yields the δ-lactone of 5-hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic acid, which suggests an E to Z inversion occurs during the reaction. researchgate.net Similar outcomes were noted in reactions with benzaldehyde (B42025) and cyclohexenecarboxaldehyde, where the corresponding (Z)-2,(E)-4-acids were the main products, indicating the intermediacy of a δ-lactone. researchgate.net This demonstrates that the reaction conditions can facilitate an equilibrium between the isomers, leading to a product distribution that is independent of the starting material's geometry.
This phenomenon is not limited to Reformatsky reactions. When the (Z)- and (E)-isomers of methyl 4-bromo-3-methylbut-2-enoate are converted to their corresponding phosphonate (B1237965) esters, the subsequent reaction with aldehydes also shows extensive stereomutation of the double bond. researchgate.net Treatment of either geometric isomer of the phosphonate with a base leads to a rapid equilibration to a mixture of the two. researchgate.net Despite this equilibration, the (E)-2,(E)-4 ester is often the primary product, indicating that the thermodynamic stability of the final product can be the driving force for the observed stereochemical outcome. researchgate.net
These findings suggest that for reactions involving this compound, it is crucial to consider the possibility of in-situ isomerization. The stereochemical outcome may be governed by the relative stabilities of the transition states leading to the different product stereoisomers, rather than being a simple consequence of the starting material's configuration.
The synthesis of α-vinyl-β-hydroxy esters is a significant application of brominated unsaturated esters, and achieving diastereoselective control in these reactions is a key objective. Research into related compounds, such as ethyl 4-bromobut-2-enoate, has led to the development of methodologies that can be adapted for this compound.
One such approach is a dual photoredox- and titanocene-catalyzed methodology for the regioselective synthesis of α-vinyl-β-hydroxy esters. core.ac.uk This method utilizes the Barbier-type properties of catalytic amounts of Cp₂TiCl₂ under visible light irradiation. core.ac.ukmdpi.com While this particular system provided the desired products with moderate diastereoselectivity, it represents a significant advancement in developing milder and more sustainable reaction conditions. core.ac.uk The diastereoselectivity in this system is thought to arise from a Zimmerman-Traxler-type transition state. core.ac.uk
To achieve higher levels of diastereoselectivity, other strategies can be employed. For instance, the reductive aldol (B89426) reaction of ethyl allenecarboxylate with 10-trimethylsilyl-9-borabicyclo[3.3.2]decane has been shown to produce syn-β-hydroxy-α-vinyl carboxylic esters with excellent diastereoselectivities (dr >40:1). nih.gov This high level of control is attributed to the stereoselective formation of a (Z)-dienolborinate intermediate. nih.gov Such approaches, which involve the in-situ generation of a stereochemically defined nucleophile, offer a promising avenue for the highly diastereoselective synthesis of α-vinyl-β-hydroxy esters from this compound.
The following table summarizes the diastereoselectivity achieved in the synthesis of α-vinyl-β-hydroxy esters using related unsaturated esters.
| Method | Substrate | Product | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Dual Photoredox- and Titanocene-Catalysis | Ethyl 4-bromobut-2-enoate | α-vinyl-β-hydroxy esters | Moderate |
| Reductive Aldol Reaction | Ethyl allenecarboxylate | syn-β-hydroxy-α-vinyl carboxylic esters | >40:1 |
Enantioselective Catalysis Applied to Brominated Unsaturated Esters (e.g., photocatalytic approaches)
The development of enantioselective catalytic methods for reactions involving brominated unsaturated esters like this compound is a significant area of research. Photocatalysis, in particular, has emerged as a powerful tool for achieving enantioselectivity under mild conditions. snnu.edu.cn
Visible-light photocatalysis, combined with asymmetric catalysis, has been successfully employed for the enantioselective functionalization of various substrates. snnu.edu.cn For brominated unsaturated esters, a dual photoredox and transition metal-catalyzed approach can be envisioned. For example, a chiral catalyst could be used in conjunction with a photocatalyst to generate a chiral intermediate that then reacts to form the enantioenriched product.
The aforementioned dual photoredox- and titanocene-catalyzed synthesis of α-vinyl-β-hydroxy esters from ethyl 4-bromobut-2-enoate provides a foundation for developing enantioselective variants. core.ac.uk By employing a chiral ligand on the titanium catalyst, it might be possible to induce asymmetry in the product.
Furthermore, the photoenolization of α,β-unsaturated esters has been utilized in a contra-thermodynamic catalytic strategy to produce α-branched β,γ-alkenyl esters with good to excellent enantioselectivity. nih.govconsensus.appelsevierpure.com This process involves the enantioselective protonation of a transient photoenol by a chiral phosphoric acid. nih.govconsensus.appelsevierpure.com This demonstrates the potential of using chiral Brønsted acids in photocatalytic transformations of unsaturated esters.
Recent advancements in enantioselective photocatalysis have showcased a variety of strategies, including the use of chiral photosensitizers and the combination of photoredox catalysis with other forms of asymmetric catalysis, such as organocatalysis and transition-metal catalysis. nih.govbeilstein-journals.org These methodologies could potentially be applied to this compound to access a wide range of chiral building blocks.
Chirality Transfer and Inductive Effects in Transformations
Chirality transfer involves the transmission of stereochemical information from a chiral source, such as a reactant, auxiliary, or catalyst, to the product of a reaction. In the context of this compound, this can be achieved by employing chiral reagents or catalysts that can differentiate between the prochiral faces of the double bond.
A notable example of chirality transfer is the use of chiral phase-transfer catalysts (CPTCs). In the permanganate-promoted oxidative cyclization of 2-methylenehex-5-enoic acid, a CPTC was used to achieve excellent enantioselectivities. soton.ac.uk The chiral environment provided by the CPTC directs the approach of the oxidizing agent to one face of the double bond, leading to the formation of a single enantiomer of the product. A similar strategy could be envisioned for reactions of this compound, where a chiral catalyst could control the stereochemical outcome of addition reactions.
Inductive effects can also play a role in controlling the stereoselectivity of reactions. The electronic properties of substituents can influence the electron density at the reaction center, which in turn can affect the transition state energies and the stereochemical course of the reaction. A more novel approach involves the use of an "electro-inductive effect," where an applied voltage can modulate the chemical properties of molecules. chemrxiv.org This has been shown to alter the stereochemical outcome of a carbocyclization reaction. chemrxiv.org While still an emerging area, the application of external electric fields to influence the stereoselectivity of reactions involving this compound represents a potential future direction.
Theoretical and Computational Studies on Methyl 3 Bromobut 2 Enoate
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular geometry, and energetic landscape, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Methyl 3-bromobut-2-enoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine a variety of molecular properties. These calculations would begin by optimizing the molecular geometry to find the lowest energy conformation.
Once the optimized structure is obtained, further calculations can predict key properties. The resulting data provides a foundational understanding of the molecule's stability and electronic character.
| Vibrational Frequencies | Frequencies in cm⁻¹ | Correlates to infrared spectroscopy data, allowing for the identification of functional groups and confirmation of the optimized structure as a true minimum. |
Analysis of Frontier Molecular Orbitals and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in determining how a molecule will interact with other species. youtube.com
For this compound, the HOMO would likely be localized on the carbon-carbon double bond and the bromine atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to have significant contributions from the carbonyl carbon and the carbon atom beta to the bromine, suggesting these are the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. sapub.org A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) | Description and Reactivity Implication |
|---|---|---|
| HOMO | Calculated Energy | Represents the outermost electrons. The location of the HOMO indicates the most likely sites for reaction with electrophiles. |
| LUMO | Calculated Energy | Represents the lowest energy empty orbital. The location of the LUMO indicates the most likely sites for reaction with nucleophiles. |
| HOMO-LUMO Gap | Energy Difference | A smaller gap suggests the molecule is more polarizable and more reactive. |
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools for mapping out the pathways of chemical reactions, identifying transition states, and understanding the factors that control reaction outcomes.
Transition State Analysis and Energy Landscapes
To study a reaction involving this compound, such as a nucleophilic substitution or an addition reaction, computational methods can be used to locate the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed.
Solvent Effects and Intramolecular Interactions
Solvent can have a significant impact on reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes the reactants, transition states, and products.
Furthermore, computational analysis can reveal important intramolecular interactions, such as hydrogen bonding or steric hindrance, that can influence the molecule's conformation and reactivity.
Prediction of Stereochemical Outcomes through Computational Modeling
Many chemical reactions can produce multiple stereoisomers. Computational modeling can be a valuable tool for predicting which stereoisomer is likely to be the major product. This is achieved by calculating the energies of the different transition states that lead to the various stereoisomeric products.
According to transition state theory, the reaction pathway with the lower activation energy will be faster and will therefore lead to the major product. By comparing the energies of the diastereomeric transition states, the stereochemical outcome of a reaction involving this compound can be predicted. This is particularly useful in designing stereoselective syntheses.
Emerging Research Frontiers and Future Directions in Methyl 3 Bromobut 2 Enoate Chemistry
Advancements in Photoredox and Electro-Organic Synthesis Applied to Vinyl Bromides
Vinyl halides, including methyl 3-bromobut-2-enoate, have become prime substrates for photoredox and electro-organic synthesis, which use light and electricity, respectively, as clean reagents to drive chemical reactions. mdpi.comcardiff.ac.ukacs.org These methods offer mild reaction conditions and unique reactivity pathways compared to traditional thermal methods. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized the functionalization of vinyl halides. acs.org In these processes, a photocatalyst absorbs light to reach an excited state, enabling it to engage in single-electron transfer (SET) with a substrate. researchgate.net The activation of vinyl bromides through this mechanism can generate highly reactive vinyl radicals, which can participate in a wide array of bond-forming reactions. acs.org
A significant advancement is the merger of photoredox catalysis with transition-metal catalysis, particularly with nickel. princeton.eduacs.org This dual catalytic system allows for the cross-coupling of vinyl bromides with a diverse range of partners, including carboxylic acids (decarboxylative vinylation), thiols, and sulfinate salts, under exceptionally mild conditions. princeton.eduacs.orgresearchgate.net For instance, the decarboxylative coupling of alkyl carboxylic acids with vinyl bromides provides direct access to complex allylic structures that are valuable in pharmaceuticals and natural product synthesis. princeton.eduacs.org These reactions often exhibit high functional group tolerance, allowing for the late-stage functionalization of complex molecules. researchgate.net
Electro-Organic Synthesis: Electrochemistry provides a sustainable and powerful alternative for the functionalization of vinyl bromides and related alkenes. mdpi.comcardiff.ac.uknih.gov By using electrons as "traceless" redox reagents, electrosynthesis minimizes the use of chemical oxidants or reductants, improving atom economy and reducing waste. mdpi.comcardiff.ac.uk The electrochemical reduction of vinyl bromides can generate vinyl anions or radicals, which can then be coupled with various electrophiles. acs.org
Recent research has focused on the difunctionalization of alkenes, where two new functional groups are added across the double bond. cardiff.ac.ukorganic-chemistry.org Electrochemical methods allow for the controlled generation of reactive species like bromine in situ from safe and stable bromide salts, such as NaBr, avoiding the handling of hazardous molecular bromine. mdpi.com This approach is particularly relevant for the synthesis and subsequent transformation of brominated esters. Furthermore, electro-reductive cross-coupling reactions, sometimes using stainless steel electrodes as a source of an in situ nickel catalyst, have been developed for synthesizing complex molecules like 1,3-dienes from vinyl bromides. researchgate.net
| Method | Energy Source | Key Intermediate | Typical Coupling Partners | Key Advantages |
|---|---|---|---|---|
| Photoredox/Nickel Dual Catalysis | Visible Light | Vinyl Radical / Ni(I)/Ni(III) species | Carboxylic acids, Thiols, Boronic acids | Mild conditions, High functional group tolerance princeton.eduresearchgate.net |
| Electro-organic Synthesis | Electricity | Vinyl Radical/Anion | Alkenes, Alkynes, Alkyl halides | Avoids chemical redox agents, In-situ reagent generation mdpi.comnih.gov |
Sustainable and Green Chemistry Approaches for Brominated Esters
The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing the synthesis of brominated compounds. researchgate.netnih.govmdpi.com For brominated esters like this compound, this involves developing safer bromination techniques and utilizing environmentally benign reaction media.
A primary focus is replacing hazardous molecular bromine (Br₂) with safer alternatives. researchgate.netnih.gov Common green brominating agents include N-bromosuccinimide (NBS) and the in-situ generation of bromine from stable bromide salts like sodium bromide (NaBr) or hydrobromic acid (HBr) using an oxidant. researchgate.netnih.gov Electrochemical methods, as mentioned previously, excel in this regard by generating bromine controllably from bromide salts without co-producing toxic byproducts. mdpi.com Another approach is aerobic bromination, which uses air as the ultimate oxidant in the presence of a catalyst, representing a highly sustainable pathway. acs.org
The choice of solvent is another critical aspect of green chemistry. nih.gov Research is moving towards the use of greener solvents such as water, ionic liquids (ILs), or deep eutectic solvents, and in some cases, performing reactions under solvent-free conditions. nih.govacs.org For example, ILs have been used to promote aerobic bromination reactions, sometimes acting as both the catalyst and the solvent, with the potential for being recycled. acs.org Continuous flow chemistry offers a safer and more efficient way to handle hazardous reagents like Br₂ by generating and consuming them in situ within a closed, controlled reactor system, minimizing risks associated with storage and handling. nih.gov
| Principle | Conventional Method | Green Alternative | Benefit |
|---|---|---|---|
| Safer Reagents | Molecular Bromine (Br₂) | NBS; In-situ generation from NaBr/HBr + oxidant researchgate.netnih.gov | Reduced toxicity and handling hazards |
| Benign Solvents | Chlorinated Solvents (e.g., CCl₄) | Water, Ionic Liquids, Solvent-free conditions nih.govacs.org | Reduced environmental pollution and toxicity |
| Catalysis | Stoichiometric Reagents | Transition-metal or organocatalysts for aerobic oxidation acs.org | Increased efficiency, lower waste |
| Process Safety | Batch Reaction | Continuous Flow Reactor | Improved control, minimized exposure nih.gov |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is fundamental to modern organic synthesis, and the development of novel catalytic systems continues to enhance the utility of compounds like this compound. researchgate.net Research is focused on creating catalysts that offer higher efficiency (yields, turnover numbers) and superior control over selectivity (chemo-, regio-, and stereoselectivity).
For vinyl bromides, transition-metal catalysis remains a dominant area of research. While palladium has been a workhorse for cross-coupling reactions, there is a growing interest in catalysts based on more earth-abundant and less expensive metals like nickel, copper, and iron. nih.govorganic-chemistry.orgmdpi.com Nickel catalysts, especially when used in dual catalytic systems with photoredox catalysts, have shown remarkable efficiency in coupling vinyl bromides with various nucleophiles. princeton.eduacs.org
Stereoselectivity is particularly crucial in the synthesis and reaction of vinyl bromides. Catalytic methods are being developed to control the geometry (E/Z) of the double bond. For example, ruthenium-catalyzed olefin cross-metathesis can produce vinyl boronates, which can then be stereoselectively converted to either Z-vinyl bromides or E-vinyl iodides. acs.org Similarly, catalytic hydroalumination or hydroboration of alkynes followed by bromination allows for the highly regio- and stereoselective synthesis of specific vinyl bromide isomers. organic-chemistry.org
Beyond metal-based systems, organocatalysis and metal-free reactions are gaining traction. rsc.org For instance, photochemical cross-coupling reactions of vinyl halides have been developed that proceed without a metal catalyst, relying on the formation of a halogen-bonding complex to initiate the transformation under visible light. researchgate.net These advancements reduce reliance on potentially toxic and costly heavy metals, aligning with the goals of sustainable chemistry.
Potential in Advanced Functional Materials and Supramolecular Chemistry
While traditionally viewed as a synthetic intermediate, the structural features of this compound—a polymerizable vinyl group, a polar ester, and a reactive C-Br bond—give it latent potential for applications in materials science.
Functional Polymers: The vinyl group in this compound can participate in polymerization reactions. Incorporating this monomer into polymer chains would introduce both an ester functional group and a bromine atom. The ester can influence the polymer's physical properties, such as its polarity and solubility. The bromine atom can serve as a handle for post-polymerization modification, allowing for the grafting of other functional molecules onto the polymer backbone. This could be used to create functional materials with tailored properties for applications in coatings, sensors, or drug delivery. Furthermore, the presence of bromine imparts inherent flame-retardant properties to materials. wikipedia.org
Supramolecular Chemistry: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions (e.g., hydrogen bonding, halogen bonding, dipole-dipole interactions). The ester and bromo substituents in this compound are both capable of participating in such interactions. The polarized C-Br bond can act as a halogen bond donor, a highly directional interaction that is increasingly being used to construct complex, ordered supramolecular architectures like liquid crystals and organic frameworks. While specific applications for this compound in this area are still speculative, its structure makes it a candidate for designing new self-assembling systems and functional materials where molecular-level organization dictates macroscopic properties.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing Methyl 3-bromobut-2-enoate, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves bromination of methyl but-2-enoate using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Characterization requires a combination of 1H/13C NMR to confirm regioselectivity (e.g., distinguishing α/β-bromination) and GC-MS to assess purity. For validation, cross-reference spectral data with analogous brominated esters (e.g., methyl bromoacetate in ) and ensure absence of unreacted starting materials via thin-layer chromatography (TLC) .
Q. How can spectroscopic discrepancies (e.g., unexpected peaks in NMR) be resolved during structural analysis?
- Methodological Answer : Conflicting NMR signals may arise from rotamers, residual solvents, or impurities. Use variable-temperature NMR to identify dynamic processes (e.g., hindered rotation around the ester group). Compare experimental data with computational predictions (DFT-based chemical shift calculations) or literature analogs (e.g., methyl (E)-3-aminobut-2-enoate in ). For unresolved issues, employ 2D NMR techniques (COSY, HSQC) to assign connectivity unambiguously .
Advanced Research Questions
Q. How can the crystal structure of this compound be determined, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction is ideal. Use SHELX ( ) for structure solution (via direct methods in SHELXS) and refinement (SHELXL). Challenges include:
- Disorder in the bromine substituent : Apply PART instructions in SHELXL to model partial occupancy.
- Thermal motion artifacts : Use anisotropic displacement parameters for non-H atoms.
- Validate the final structure with PLATON ( ) to check for missed symmetry (e.g., twinning) or hydrogen-bonding inconsistencies .
Q. What strategies are effective for analyzing hydrogen-bonding networks in the solid-state structure of this compound?
- Methodological Answer : After solving the crystal structure, use graph-set analysis ( ) to categorize hydrogen-bonding motifs (e.g., chains, rings). Tools like Mercury or OLEX2 can visualize interactions. For quantitative analysis, calculate hydrogen-bond distances/angles and compare with Etter’s rules for carboxylic acid derivatives (modified for esters). Note deviations caused by steric effects from the bromine substituent .
Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to:
- Optimize geometry and calculate frontier molecular orbitals (FMOs) to identify electron-rich/poor regions.
- Simulate transition states for cycloaddition with dienes (e.g., using B3LYP/6-31G*).
- Validate computational models by comparing predicted regioselectivity with experimental outcomes (e.g., endo vs. exo adducts). Cross-reference with crystallographic data ( ) to ensure conformational accuracy .
Data Contradiction and Validation
Q. How should researchers address conflicting data between theoretical and experimental dipole moments for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects or conformational averaging.
- Experimental : Measure dipole moments in non-polar solvents (e.g., cyclohexane) using dielectric constant-based methods.
- Theoretical : Run DFT calculations with implicit solvent models (e.g., PCM) and compare with gas-phase results.
- If unresolved, investigate crystal packing effects via X-ray data ( ) to identify conformational locking .
Safety and Handling
Q. What safety protocols are critical when handling this compound in electrophilic reactions?
- Methodological Answer :
- Personal Protection : Use nitrile gloves, goggles, and fume hoods due to lachrymatory and potential alkylating properties (analogous to methyl bromoacetate in ).
- Waste Management : Quench residual bromine with Na2S2O3 before disposal. Follow protocols for halogenated waste ( ).
- Emergency Measures : For skin contact, wash with 10% NaHCO3 solution ( ) and seek medical evaluation for bromide toxicity .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
